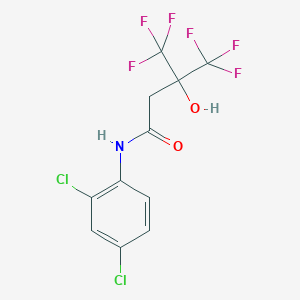![molecular formula C17H22F4N4O3S B10944468 N-[3-(morpholin-4-yl)propyl]-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10944468.png)
N-[3-(morpholin-4-yl)propyl]-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a morpholine ring, a tetrafluoroethoxy group, and a hydrazinecarbothioamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Morpholine Derivative: Starting with a suitable morpholine derivative, such as 3-morpholinopropylamine, which can be synthesized or purchased.
Introduction of the Tetrafluoroethoxy Group: This step involves the reaction of a suitable benzoic acid derivative with tetrafluoroethanol under acidic or basic conditions to form the tetrafluoroethoxybenzoyl intermediate.
Coupling with Hydrazinecarbothioamide: The final step involves coupling the morpholine derivative with the tetrafluoroethoxybenzoyl intermediate in the presence of hydrazinecarbothioamide under appropriate conditions, such as in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N1-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, such compounds might be used in the development of new materials, coatings, or as intermediates in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N1-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
- N~1~-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
The uniqueness of N1-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H22F4N4O3S |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea |
InChI |
InChI=1S/C17H22F4N4O3S/c18-15(19)17(20,21)28-13-4-1-3-12(11-13)14(26)23-24-16(29)22-5-2-6-25-7-9-27-10-8-25/h1,3-4,11,15H,2,5-10H2,(H,23,26)(H2,22,24,29) |
InChI Key |
GJDJLXCNMQHDCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=S)NNC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B10944386.png)

![1-(difluoromethyl)-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10944393.png)
![(5Z)-3-(4-methylphenyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10944398.png)
![N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B10944400.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10944406.png)
![2-(1-Adamantyl)-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B10944409.png)
![N'-cyclododecylidene-5-[(2-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10944420.png)
![3-[(acetyloxy)methyl]-7-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10944444.png)
![N~1~-[1-(1-Adamantyl)propyl]-5-bromo-2-(difluoromethoxy)benzamide](/img/structure/B10944445.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10944452.png)
![5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10944466.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-(2-methylpropyl)hydrazinecarbothioamide](/img/structure/B10944472.png)
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10944481.png)
